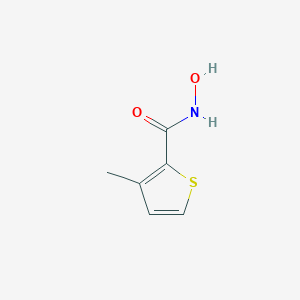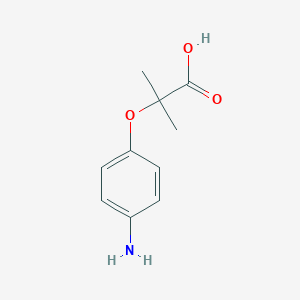
N-hydroxy-3-methylthiophene-2-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-hydroxy-3-methylthiophene-2-carboxamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound belongs to the class of heterocyclic compounds and is synthesized using specific methods.
Mécanisme D'action
The mechanism of action of N-hydroxy-3-methylthiophene-2-carboxamide is not fully understood. However, studies have shown that this compound may exert its effects by inhibiting specific enzymes and signaling pathways in cells.
Effets Biochimiques Et Physiologiques
N-hydroxy-3-methylthiophene-2-carboxamide has been shown to possess various biochemical and physiological effects. In medicine, this compound has been shown to possess anti-inflammatory and anti-tumor properties, which may be attributed to its ability to inhibit specific enzymes and signaling pathways in cells. In agriculture, N-hydroxy-3-methylthiophene-2-carboxamide has been shown to have herbicidal and fungicidal properties, which may be attributed to its ability to disrupt specific metabolic pathways in plants and fungi.
Avantages Et Limitations Des Expériences En Laboratoire
N-hydroxy-3-methylthiophene-2-carboxamide has several advantages and limitations for lab experiments. One advantage is that this compound is relatively easy to synthesize and purify, making it readily available for research purposes. Another advantage is that this compound has multiple potential applications in various fields, making it a versatile compound for research. However, one limitation is that the mechanism of action of this compound is not fully understood, which may hinder the development of new drugs or pesticides based on this compound.
Orientations Futures
There are several future directions for research on N-hydroxy-3-methylthiophene-2-carboxamide. One direction is to further investigate the mechanism of action of this compound to better understand its potential applications in medicine, agriculture, and material science. Another direction is to develop new drugs or pesticides based on this compound, taking advantage of its unique properties. Additionally, research could focus on optimizing the synthesis method of N-hydroxy-3-methylthiophene-2-carboxamide to improve its yield and purity. Overall, research on N-hydroxy-3-methylthiophene-2-carboxamide has the potential to lead to significant advancements in various fields and should continue to be a topic of interest in the scientific community.
Méthodes De Synthèse
N-hydroxy-3-methylthiophene-2-carboxamide is synthesized using a specific method that involves the reaction of 3-methylthiophene-2-carboxylic acid with hydroxylamine hydrochloride in the presence of a base. The reaction results in the formation of N-hydroxy-3-methylthiophene-2-carboxamide, which is then purified using various techniques such as recrystallization and column chromatography.
Applications De Recherche Scientifique
N-hydroxy-3-methylthiophene-2-carboxamide has been extensively studied for its potential applications in various fields such as medicine, agriculture, and material science. In medicine, this compound has been shown to possess anti-inflammatory and anti-tumor properties, making it a potential candidate for the development of new drugs. In agriculture, N-hydroxy-3-methylthiophene-2-carboxamide has been shown to have herbicidal and fungicidal properties, making it a potential candidate for the development of new pesticides. In material science, this compound has been shown to possess unique electronic and optical properties, making it a potential candidate for the development of new materials.
Propriétés
Numéro CAS |
125309-43-5 |
|---|---|
Nom du produit |
N-hydroxy-3-methylthiophene-2-carboxamide |
Formule moléculaire |
C6H7NO2S |
Poids moléculaire |
157.19 g/mol |
Nom IUPAC |
N-hydroxy-3-methylthiophene-2-carboxamide |
InChI |
InChI=1S/C6H7NO2S/c1-4-2-3-10-5(4)6(8)7-9/h2-3,9H,1H3,(H,7,8) |
Clé InChI |
MKGMTFPTSORNNV-UHFFFAOYSA-N |
SMILES |
CC1=C(SC=C1)C(=O)NO |
SMILES canonique |
CC1=C(SC=C1)C(=O)NO |
Synonymes |
2-Thiophenecarboxamide,N-hydroxy-3-methyl-(9CI) |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.







![2-[(3,5,6-Trimethylpyrazin-2-yl)oxy]ethan-1-ol](/img/structure/B52985.png)







![4-Cyano-5-(methylthio)-3-[3-(trifluoromethyl)phenyl]thiophene-2-carboxylic acid](/img/structure/B52998.png)
